molecular formula C16H16ClNO3S B5514707 N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide

N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide

Cat. No. B5514707
M. Wt: 337.8 g/mol
InChI Key: OSAFCZYBDGUIBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds, including "N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide," typically involves a series of steps characterized by methods such as FT-IR, 1H-NMR, 13C-NMR, UV–vis, and X-Ray single crystal determination. These methods facilitate the identification and characterization of the synthesized compounds, ensuring the accuracy of their molecular structures and chemical composition (Durgun et al., 2016).

Molecular Structure Analysis

The analysis of the molecular structure of sulfonamide compounds is crucial in understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography provide detailed insights into the crystalline structure and geometry, essential for predicting the compound's reactivity and interactions (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, contributing to their diverse properties and applications. Studies on these compounds include their potential as antimicrobial agents and the mechanisms underlying their biological activity. The synthesis process and subsequent reactions play a significant role in determining the compound's efficacy and selectivity against different microbial strains (Murugavel et al., 2016).

Physical Properties Analysis

The physical properties of "this compound" and similar compounds are determined through various spectroscopic and computational methods. These properties, including molecular geometry, vibrational frequencies, and absorption wavelengths, are essential for understanding the compound's behavior in different environments and its suitability for specific applications (Durgun et al., 2016).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds are closely linked to their structure and synthesis. Research into these compounds focuses on their reactivity, potential as inhibitors or activators in various biochemical pathways, and their interactions with biological targets. The detailed chemical analysis provides insights into the mechanisms of action and potential therapeutic applications (Murugavel et al., 2016).

Scientific Research Applications

Synthesis and Characterization

N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide, along with related compounds, has been a subject of synthesis and characterization studies in the context of exploring new chemical entities with potential applications. For instance, the synthesis and molecular structure, along with spectroscopic characterization of a sulfonamide compound closely related to this compound, have been detailed, highlighting the compound's crystalline structure and its in vitro cytotoxicity study against various tumor cells (Durgun et al., 2016).

Electronic Transport Mechanism

Research has also delved into the electronic transport mechanisms in thin films of polymers prepared by reactions involving bis(4-chlorophenyl)sulfone, showcasing the semiconducting properties of these polymers and establishing correlations between the properties and chemical structures (Rusu et al., 2007).

Potential Antimicrobial Agent

Another study synthesized a compound similar to this compound and evaluated it as a potential antimicrobial agent, showing good to moderate activity against bacterial and fungal pathogens. This highlights the potential of such compounds in the development of new antimicrobial agents (Murugavel et al., 2016).

Alzheimer’s Disease Drug Candidates

Compounds structurally related to this compound have been synthesized and evaluated as new drug candidates for Alzheimer’s disease, with enzyme inhibition activity against acetylcholinesterase being a key focus. This research points to the therapeutic potential of such compounds in neurodegenerative disease treatment (Rehman et al., 2018).

Quantum Chemical Studies

Quantum chemical studies on compounds similar to this compound have explored their potential as anti-carcinogenic agents, providing insights into their molecular interactions and stability, which are crucial for drug design and development (Otuokere & Amaku, 2015).

Molecular Docking Studies

Molecular docking studies have been conducted on tetrazole derivatives containing sulfonamide groups to understand their interactions within the active sites of enzymes. Such studies are essential for designing molecules with specific biological activities, including those related to this compound (Al-Hourani et al., 2015).

Mechanism of Action

Target of Action

It is known that zinc, the primary component of this compound, plays a crucial role in various biological processes . It is involved in the regulation of cellular homeostasis and has been increasingly recognized for its role in disease development .

Mode of Action

Zinc, as a component of this compound, is known to interact with a wide range of structures and functions within the cell . Zinc fingers, for instance, have identified functions in several diseases and are increasingly recognized as drug targets . The replacement of Zn(II) by another metal ion in zinc fingers is one of the most prominent methods of inhibition .

Biochemical Pathways

ZINC00114835 likely affects multiple biochemical pathways due to the involvement of zinc in numerous biological processes. Zinc is essential as a catalytic, structural, and regulatory ion and is involved in homeostasis, immune responses, oxidative stress, apoptosis, and aging . .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound play a crucial role in its bioavailability and efficacy .

Result of Action

It is known that zinc, as a component of this compound, plays a crucial role in cell proliferation, survival/death, and dna repair mechanisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, salinity is a significant environmental factor that regulates the aggregation, dissolution, and toxicity of zinc oxide nanoparticles . .

Biochemical Analysis

Biochemical Properties

N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and multifaceted, involving a range of biochemical processes

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These effects include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions.

properties

IUPAC Name

N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-12-5-7-15(8-6-12)22(20,21)10-9-16(19)18-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAFCZYBDGUIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323910
Record name N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

428851-18-7
Record name N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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